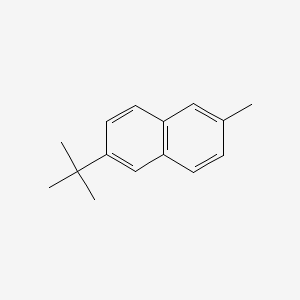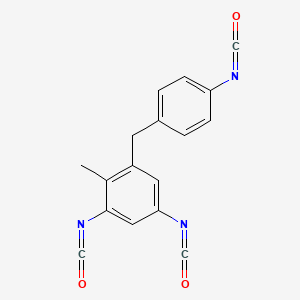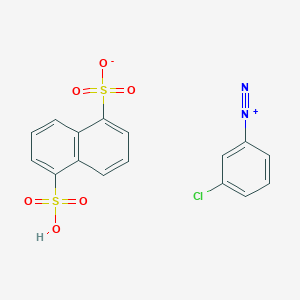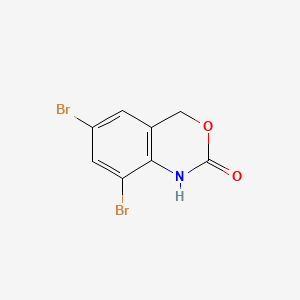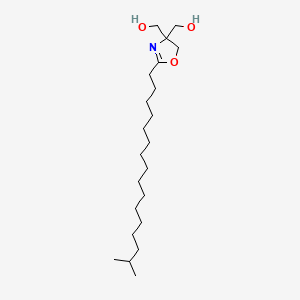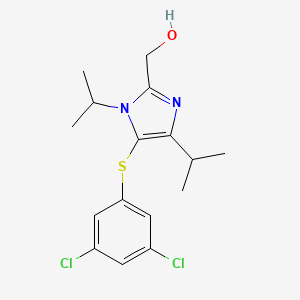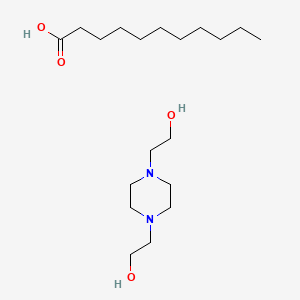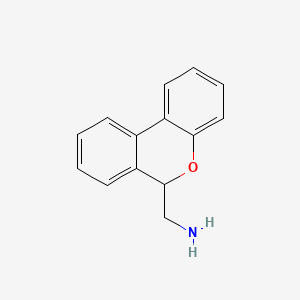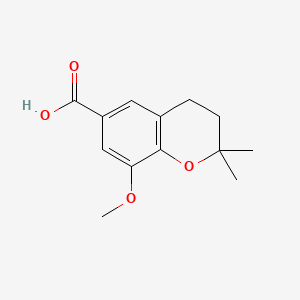
Undecanamide, 10-bromo-N-vanillyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Vanillyl omega-bromoundecanamide is an organic compound belonging to the class of capsaicinoids, which are known for their pungent properties. This compound is structurally similar to capsaicin, the active component in chili peppers, and is often used in scientific research due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Vanillyl omega-bromoundecanamide typically involves the reaction of vanillylamine with omega-bromoundecanoic acid. The process generally includes the following steps:
Formation of omega-bromoundecanoic acid: This can be achieved through the bromination of undecanoic acid using bromine in the presence of a catalyst.
Amidation Reaction: Vanillylamine is reacted with omega-bromoundecanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-Vanillyl omega-bromoundecanamide.
Industrial Production Methods
Industrial production of N-Vanillyl omega-bromoundecanamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-Vanillyl omega-bromoundecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the omega position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
科学的研究の応用
N-Vanillyl omega-bromoundecanamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Explored for its analgesic and anti-inflammatory properties, similar to capsaicin.
Industry: Utilized in the development of non-lethal deterrents and as a flavoring agent in food products.
作用機序
N-Vanillyl omega-bromoundecanamide exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. Upon binding to TRPV1, the compound induces a series of intracellular events leading to the desensitization of sensory neurons, which results in analgesic effects.
類似化合物との比較
N-Vanillyl omega-bromoundecanamide is often compared with other capsaicinoids such as:
Capsaicin: The primary active component in chili peppers, known for its potent pungency and similar biological activities.
Dihydrocapsaicin: Another capsaicinoid with similar properties but slightly different chemical structure.
Nonivamide: A synthetic analog of capsaicin with similar effects but less pungency.
Uniqueness
N-Vanillyl omega-bromoundecanamide is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its bromine substitution allows for further functionalization, making it a versatile compound for various applications.
特性
CAS番号 |
102612-98-6 |
|---|---|
分子式 |
C19H30BrNO3 |
分子量 |
400.3 g/mol |
IUPAC名 |
10-bromo-N-[(4-hydroxy-3-methoxyphenyl)methyl]undecanamide |
InChI |
InChI=1S/C19H30BrNO3/c1-15(20)9-7-5-3-4-6-8-10-19(23)21-14-16-11-12-17(22)18(13-16)24-2/h11-13,15,22H,3-10,14H2,1-2H3,(H,21,23) |
InChIキー |
LOGKDMATGIWWET-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
